Cas no 69408-26-0 (Glutamic acid, bis(phenylmethyl) ester)

Glutamic acid, bis(phenylmethyl) ester is a diester derivative of glutamic acid, where the carboxyl groups are protected as benzyl esters. This compound is primarily utilized in peptide synthesis and organic transformations, offering advantages such as enhanced solubility in organic solvents and improved handling characteristics compared to the free acid. The benzyl ester groups serve as protective moieties, enabling selective deprotection under mild conditions, which is valuable in multi-step synthetic routes. Its stability under a range of reaction conditions makes it a versatile intermediate in pharmaceutical and biochemical research. The product is typically characterized by high purity and consistent performance in synthetic applications.
Glutamic acid, bis(phenylmethyl) ester structure
69408-26-0 structure
Product Name:Glutamic acid, bis(phenylmethyl) ester
CAS No:69408-26-0
MF:C19H21NO4
MW:327.374345541
MDL:MFCD00382428
CID:1737360
PubChem ID:199614
Update Time:2025-08-05

Glutamic acid, bis(phenylmethyl) ester Chemical and Physical Properties

Names and Identifiers

    • Glutamic acid, bis(phenylmethyl) ester
    • dibenzyl 2-aminopentanedioate
    • dibenzyl2-aminopentanedioate
    • benzylglutamate
    • 47376-46-5
    • Dibenzyl D-glutamate
    • SCHEMBL124384
    • SY069447
    • 69408-26-0
    • dibenzyl (2S)-2-azanylpentanedioate
    • CS-0188410
    • D-GlutaMic acid, 1,5-bis(phenylMethyl) ester
    • NSC163301
    • NSC-163301
    • MFCD00035103
    • CHEMBL3889580
    • DB-333940
    • DIBENZYL DL-GLUTAMATE
    • DL-Glutamic acid 1,5-bisbenzyl ester
    • AKOS004111029
    • DTXSID10276774
    • MDL: MFCD00382428
    • Inchi: 1S/C19H21NO4/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15/h1-10,17H,11-14,20H2
    • InChI Key: DHQUQYYPAWHGAR-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(C(CCC(=O)OCC1C=CC=CC=1)N)=O

Computed Properties

  • Exact Mass: 327.14713
  • Monoisotopic Mass: 327.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 10
  • Complexity: 387
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 78.6Ų

Experimental Properties

  • PSA: 78.62

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Additional information on Glutamic acid, bis(phenylmethyl) ester

Comprehensive Analysis of Glutamic Acid, Bis(phenylmethyl) Ester (CAS No. 69408-26-0)

Glutamic acid, bis(phenylmethyl) ester (CAS 69408-26-0) is a specialized ester derivative of glutamic acid, a naturally occurring amino acid. This compound has garnered significant attention in pharmaceutical and biochemical research due to its unique properties as a protected amino acid derivative. The benzyl ester groups in its structure enhance its stability and solubility, making it a valuable intermediate in peptide synthesis and drug development.

In recent years, the demand for high-purity amino acid derivatives like glutamic acid, bis(phenylmethyl) ester has surged, driven by advancements in bioconjugation techniques and targeted drug delivery systems. Researchers frequently search for "glutamic acid derivatives in peptide synthesis" or "CAS 69408-26-0 applications," reflecting its relevance in modern therapeutics. Its role in prodrug design and enzyme-sensitive linker systems aligns with current trends in personalized medicine.

The synthesis of glutamic acid, bis(phenylmethyl) ester typically involves the esterification of glutamic acid with benzyl alcohol under controlled conditions. This process ensures high yield and minimizes byproducts, addressing common queries such as "how to purify benzyl-protected glutamic acid." Analytical methods like HPLC and NMR spectroscopy are critical for verifying its purity, a topic often explored in "quality control of amino acid esters" discussions.

From an industrial perspective, 69408-26-0 is classified as a non-hazardous chemical, complying with global safety standards. Its storage recommendations (e.g., cool, dry environments) and handling protocols are frequently searched by laboratory personnel. Notably, its compatibility with green chemistry principles—such as reduced waste generation—resonates with the growing emphasis on sustainable chemical production.

Emerging applications of glutamic acid, bis(phenylmethyl) ester include its use in biodegradable polymers and cosmetic formulations, areas gaining traction in scientific literature. Searches like "amino acid esters in skincare" highlight its potential beyond traditional pharmaceuticals. Furthermore, its low toxicity profile makes it a candidate for food-grade additives, though rigorous regulatory approvals are required.

In summary, CAS 69408-26-0 represents a versatile building block in organic synthesis, bridging gaps between academia and industry. Its alignment with cutting-edge research and eco-friendly practices ensures continued relevance. For researchers seeking "alternative protecting groups for glutamic acid" or "scalable esterification methods," this compound offers a robust solution backed by decades of validated studies.

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